molecular formula C17H17N B11483047 1-benzyl-7-ethyl-1H-indole

1-benzyl-7-ethyl-1H-indole

Cat. No.: B11483047
M. Wt: 235.32 g/mol
InChI Key: XOPFKKCKIZSSOU-UHFFFAOYSA-N
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Description

1-Benzyl-7-ethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and an ethyl group at the 7th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-ethyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Another method involves the cyclization of ortho-substituted anilines with alkynes or alkenes in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-7-ethyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-7-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-7-ethyl-1H-indole is unique due to the presence of both the benzyl and ethyl groups, which can enhance its binding affinity to specific molecular targets and increase its potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-benzyl-7-ethylindole

InChI

InChI=1S/C17H17N/c1-2-15-9-6-10-16-11-12-18(17(15)16)13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3

InChI Key

XOPFKKCKIZSSOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N(C=C2)CC3=CC=CC=C3

Origin of Product

United States

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